molecular formula C18H11N3O2S B5659428 5-nitro-8-(8-quinolinylthio)quinoline

5-nitro-8-(8-quinolinylthio)quinoline

Cat. No. B5659428
M. Wt: 333.4 g/mol
InChI Key: BXROCCQPMIIQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline derivatives are a significant class of compounds in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. Compounds like "5-nitro-8-(8-quinolinylthio)quinoline" could potentially be explored for their unique interactions and properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves nucleophilic substitution reactions, condensation processes, and cyclization steps. A common method for synthesizing quinoline derivatives involves the reaction between nitrobenzene and acrolein followed by cyclization and nitration steps to introduce specific functional groups (Štefane et al., 2012).

Molecular Structure Analysis

Quinoline derivatives can exhibit varied molecular structures depending on the substitution pattern and the nature of the substituents. Crystallography studies provide insights into the molecular geometry, hydrogen bonding interactions, and overall molecular conformation (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including nitration, halogenation, and sulfonation. The presence of nitro groups and other substituents significantly influences the chemical reactivity and stability of these compounds (Faldu et al., 2014).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting points, boiling points, and solubility, are influenced by molecular structure and substituents. These properties are critical for determining the compound's applicability in various fields.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including acidic and basic behavior, redox potential, and photophysical properties. The electronic structure and functional groups play a crucial role in defining these properties (Bolligarla et al., 2013).

properties

IUPAC Name

5-nitro-8-quinolin-8-ylsulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c22-21(23)14-8-9-16(18-13(14)6-3-11-20-18)24-15-7-1-4-12-5-2-10-19-17(12)15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXROCCQPMIIQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.